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Compound of Interest

Compound Name: 2-Naphthalenemethanol

Cat. No.: B045165

An in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) data for 2-Naphthalenemethanol, providing researchers, scientists, and
drug development professionals with a comprehensive reference for this compound.

This technical guide offers a detailed examination of the spectroscopic properties of 2-
Naphthalenemethanol (CAS No: 1592-38-7, Molecular Formula: C11H100, Molecular Weight:
158.20 g/mol ). The data presented herein has been compiled from various spectral databases
and is intended to serve as a foundational resource for the identification, characterization, and
quality control of this compound in research and development settings.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from *H NMR, 3C NMR, IR,
and Mass Spectrometry analyses of 2-Naphthalenemethanol.

'H Nuclear Magnetic Resonance (NMR) Spectroscopy

The H NMR spectrum of 2-Naphthalenemethanol was typically recorded in deuterated
chloroform (CDCIsz) on a 400 MHz instrument. The chemical shifts (d) are reported in parts per
million (ppm) relative to tetramethylsilane (TMS).
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Chemical Shift . . .
Multiplicity Integration Assignment

(ppm)

7.85-7.75 m 3H Ar-H

7.52-7.42 m 3H Ar-H

4.88 S 2H -CHz-

1.85 S 1H -OH

1H NMR data sourced from spectral databases. Multiplicity is denoted as s (singlet) and m
(multiplet).

13C Nuclear Magnetic Resonance (NMR) Spectroscopy

The 13C NMR spectrum was acquired in deuterated chloroform (CDCIz). Chemical shifts (d) are
reported in ppm.

Chemical Shift (ppm) Assignment
138.5 Ar-C (quaternary)
133.3 Ar-C (quaternary)
133.0 Ar-C (quaternary)
128.5 Ar-CH

128.0 Ar-CH

127.8 Ar-CH

126.4 Ar-CH

126.3 Ar-CH

125.8 Ar-CH

1254 Ar-CH

65.3 -CH2-
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13C NMR data is a representative compilation from spectral databases.

Infrared (IR) Spectroscopy

The IR spectrum of 2-Naphthalenemethanol exhibits characteristic absorption bands
corresponding to its functional groups. The data below was obtained from a solid sample using
an Attenuated Total Reflectance (ATR) accessory.

. Functional Group
Wavenumber (cm~—?) Intensity

Assignment
3300 - 3100 Broad, Strong O-H stretch (alcohol)
3100 - 3000 Medium C-H stretch (aromatic)
1600, 1500, 1465 Medium C=C stretch (aromatic ring)
1050 Strong C-O stretch (primary alcohol)
860 - 820 Strong C-H bend (aromatic, out-of-

plane)

IR data is a representative compilation from spectral databases.

Mass Spectrometry (MS)

The mass spectrum was obtained using Electron lonization (EI) at 70 eV. The table lists the
major fragments and their relative intensities.
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Mass-to-Charge Ratio . . Putative Fragment
(miz) Relative Intensity (%) Assignment

158 56 [M]* (Molecular lon)
157 16 [M-H]*

139 6 [M-H-H20]*

129 100 [M-CHOJ*

128 31 [M-CH20]*

127 26 [M-CH20H]*

102 3 [CsHe]*

77 7 [CeHs]*

Mass spectrometry data sourced from spectral databases.[1]

Experimental Protocols

The following sections detail the generalized methodologies for the acquisition of the
spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of 2-Naphthalenemethanol (typically 5-10 mg for *H NMR and
20-50 mg for 13C NMR) is dissolved in approximately 0.6-0.7 mL of deuterated chloroform
(CDCIs) containing tetramethylsilane (TMS) as an internal standard (0.03% v/v).[2][3] The
solution is then transferred to a 5 mm NMR tube.[2]

IH NMR Spectroscopy: Proton NMR spectra are typically acquired on a 400 MHz spectrometer.
Standard acquisition parameters include a spectral width of approximately 16 ppm, a relaxation
delay of 1-5 seconds, and an acquisition time of 2-4 seconds. Typically, 16 to 64 scans are co-
added to achieve a good signal-to-noise ratio.

13C NMR Spectroscopy: Carbon-13 NMR spectra are acquired on the same instrument, often
using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each
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unique carbon atom. A wider spectral width (e.g., 240 ppm) is used. Due to the low natural
abundance of 13C, a larger number of scans (typically several hundred to thousands) and a
longer relaxation delay (e.g., 2-10 seconds) are often necessary.

Infrared (IR) Spectroscopy

Sample Preparation and Analysis (ATR): A small amount of the crystalline 2-
Naphthalenemethanol powder is placed directly onto the diamond crystal of an Attenuated
Total Reflectance (ATR) accessory.[4] Pressure is applied using a built-in clamp to ensure good
contact between the sample and the crystal.[4]

Data Acquisition: The FTIR spectrometer is purged with dry air or nitrogen to minimize
interference from atmospheric water and carbon dioxide. A background spectrum of the clean,
empty ATR crystal is recorded. The sample spectrum is then collected, typically by co-adding
16 to 32 scans at a resolution of 4 cm~*. The final spectrum is presented in terms of
transmittance or absorbance versus wavenumber (cm~1).

Mass Spectrometry (MS)

Sample Introduction and lonization: A small amount of the 2-Naphthalenemethanol sample is
introduced into the mass spectrometer, typically via a direct insertion probe or after separation
by gas chromatography. Electron lonization (El) is performed by bombarding the vaporized
sample with a beam of electrons, typically at an energy of 70 eV.[5]

Mass Analysis and Detection: The resulting positively charged ions and fragment ions are
accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which
separates them based on their mass-to-charge ratio (m/z). A detector then records the
abundance of each ion. The resulting mass spectrum is a plot of relative intensity versus m/z.

Data Acquisition and Analysis Workflow

The following diagram illustrates the general workflow for the acquisition and analysis of
spectroscopic data for a solid organic compound like 2-Naphthalenemethanol.
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Figure 1. Spectroscopic data acquisition and analysis workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Profile of 2-Naphthalenemethanol: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b045165#spectroscopic-data-of-2-
naphthalenemethanol-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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